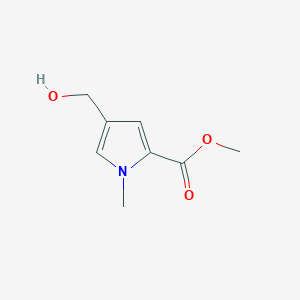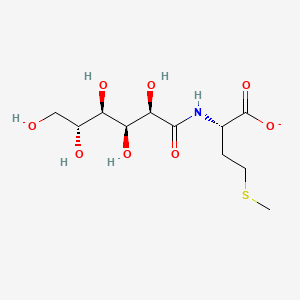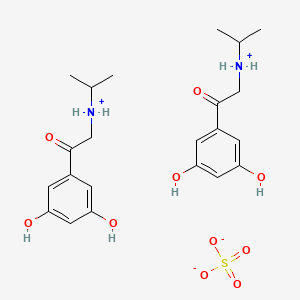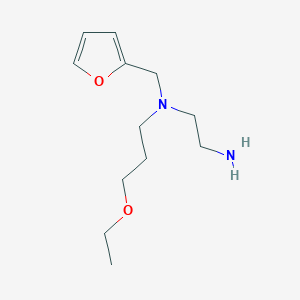
Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate
説明
“Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate” likely contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyridine and benzene . The molecule also contains a carboxylate ester functional group, which is often found in a wide variety of compounds including biologically active molecules .
Molecular Structure Analysis
The molecular structure would be based on the pyrrole ring, with a methyl group and a hydroxymethyl group attached to one carbon, and a methyl ester attached to an adjacent carbon . The exact structure would need to be confirmed with spectroscopic methods such as NMR .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring and the ester group. Pyrroles are known to undergo electrophilic substitution reactions, while esters can participate in a variety of reactions including hydrolysis, reduction, and the Claisen condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester group would likely make it more soluble in polar solvents .科学的研究の応用
Supramolecular Structures and Crystal Engineering Methyl 4-(hydroxymethyl)-1-methyl-1H-pyrrole-2-carboxylate has been used in the development of novel supramolecular structures. Yin and Li (2006) showed that pyrrole-2-carboxylates can form hexagonal and grid supramolecular structures, which are significant in crystal engineering (Yin & Li, 2006).
Catalytic Synthesis and Chemical Reactions The compound serves as a precursor in catalytic synthesis. Galenko et al. (2015) demonstrated its use in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a FeCl2/Et3N binary catalytic system (Galenko et al., 2015).
Synthesis of Heterocyclic Compounds Krutošíková et al. (2001) utilized it in the synthesis of various heterocyclic compounds, highlighting its versatility in organic synthesis (Krutošíková et al., 2001).
Enaminone-Based Synthesis Grošelj et al. (2013) explored its application in synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, again demonstrating its utility in the creation of novel organic compounds (Grošelj et al., 2013).
Microwave Irradiation in Chemical Synthesis The compound's reaction under microwave irradiation was studied by Krutošíková et al. (2000), highlighting the influence of this method on reaction efficiency and yield (Krutošíková et al., 2000).
Photoreactive Properties Sugiyama et al. (1982) investigated its photoreactive properties, examining how UV irradiation affects its chemical behavior in different atmospheres (Sugiyama et al., 1982).
将来の方向性
特性
IUPAC Name |
methyl 4-(hydroxymethyl)-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-9-4-6(5-10)3-7(9)8(11)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXRNGKOVCHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)
![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)








![4-Chloro-5-(2-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B1438555.png)

